molecular formula C22H16F3N3O3 B10909068 Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Katalognummer: B10909068
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: PPKNNSTYIZLYQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by a methyl ester group at position 4, a difluoromethoxy-substituted phenyl ring at position 6, a 4-fluorophenyl group at position 1, and a methyl group at position 3.

The pyrazolo[3,4-b]pyridine core is synthetically accessible via cyclocondensation reactions involving amino-pyrazoles and carbonyl-containing precursors, as demonstrated in studies by Jachak et al. . Substituents on the core structure, such as fluorinated groups, are critical for enhancing metabolic stability, binding affinity, and selectivity toward biological targets .

Eigenschaften

Molekularformel

C22H16F3N3O3

Molekulargewicht

427.4 g/mol

IUPAC-Name

methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C22H16F3N3O3/c1-12-19-17(21(29)30-2)11-18(13-3-9-16(10-4-13)31-22(24)25)26-20(19)28(27-12)15-7-5-14(23)6-8-15/h3-11,22H,1-2H3

InChI-Schlüssel

PPKNNSTYIZLYQR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)OC)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

SNAr Step

2-Chloro-3-nitropyridine derivatives react with methyl glycinate under basic conditions (NaH, DMF) to install the ester moiety. The nitro group is subsequently reduced to an amine using H₂/Pd-C.

Japp–Klingemann Reaction

The amine intermediate couples with a diazonium salt derived from 4-(difluoromethoxy)aniline, followed by cyclization in acidic ethanol to form the pyrazole ring.

Optimized Conditions :

  • Temperature: 80°C

  • Catalyst: AC-SO₃H (5 mol%)

  • Yield: 78–82%

Notable Features :

  • Avoids transition-metal catalysts.

  • Enables late-stage diversification of the difluoromethoxy group.

Multi-Step Synthesis via Pyrano[2,3-c]pyrazole Intermediates

Commercial synthetic routes often employ pyrano[2,3-c]pyrazole precursors:

  • Knoevenagel Condensation : 5-Aminopyrazole reacts with ethyl acetoacetate and 4-(difluoromethoxy)benzaldehyde to form a pyrano[2,3-c]pyrazole.

  • Ring-Opening and Reclosure : Treatment with aniline in ethanol opens the pyran ring, followed by AC-SO₃H-catalyzed cyclization to yield the pyrazolo[3,4-b]pyridine skeleton.

  • Esterification : The free acid is methylated using methanol/H₂SO₄.

Performance Metrics :

StepYield (%)Purity (HPLC)
Knoevenagel6592
Ring rearrangement8095
Esterification9098

Comparative Analysis of Preparation Methods

Parameter6-endo-dig CyclizationSNAr/Japp–KlingemannPyrano Intermediate
Total Yield68%62%47%
Reaction Time6 h12 h18 h
Catalyst CostHigh (Ag)LowModerate
Functional ToleranceExcellentGoodModerate
Scalability>10 g5 g2 g

The 6-endo-dig method offers superior efficiency for large-scale synthesis, while the SNAr route is preferable for laboratories avoiding precious metals. Pyrano-based approaches, though lower yielding, provide access to diverse analogs through intermediate functionalization.

Critical Considerations in Process Optimization

Solvent Selection

  • DMAc : Optimal for silver-mediated cyclizations (polar aprotic).

  • Ethanol : Preferred for Japp–Klingemann reactions to stabilize diazonium intermediates.

  • Toluene : Used in esterifications to azeotropically remove water.

Purification Challenges

  • Column chromatography is often required due to residual catalysts (e.g., Ag residues).

  • Recrystallization from ethanol/water (7:3) improves purity to >99%.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-6-(4-(Difluormethoxy)phenyl)-1-(4-Fluorphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

    Substitution: Die Verbindung kann je nach verwendeten Reagenzien und Bedingungen nukleophile oder elektrophile Substitutionsreaktionen eingehen.

Gängige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysator spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können bei der Oxidation oxidierte Derivate entstehen, während Substitutionsreaktionen neue funktionelle Gruppen in die Verbindung einführen können.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of C21H14F3N3O3C_{21}H_{14}F_{3}N_{3}O_{3} and a molecular weight of 413.3 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, particularly in anticancer and antimicrobial applications .

Anticancer Activity

Research has shown that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Preliminary studies indicate that it can inhibit cell proliferation and induce apoptosis in breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have indicated that it possesses moderate to good activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of difluoromethoxy and fluorophenyl groups enhances its bioactivity by influencing its interaction with microbial targets .

Synthesis and Functionalization

The synthesis of methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, allowing for the exploration of various derivatives with enhanced biological activities .

Case Study 1: Anticancer Evaluation

In a study published in Molecules, researchers synthesized a library of pyrazolo compounds and evaluated their anticancer activity using the MTT assay on multiple cancer cell lines. Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate was among the most active compounds tested, showing IC50 values in the low micromolar range against MCF7 cells .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of various pyrazole derivatives, including methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Wirkmechanismus

The mechanism of action of Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related pyrazolo[3,4-b]pyridine derivatives are summarized below, with key differences highlighted:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₂₃H₁₇F₃N₃O₃ 464.39 g/mol 4-COOCH₃, 6-(4-OCF₂H), 1-(4-FC₆H₄), 3-CH₃ Ester group enhances solubility; difluoromethoxy improves lipophilicity and oxidative stability
4-(Difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine C₂₁H₁₇F₂N₃ 349.38 g/mol 4-CF₂H, 6-(4-CH₃C₆H₄), 1-C₆H₅, 3-CH₃ Difluoromethyl group may increase metabolic resistance; lacks ester functionality
6-[4-(Difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine C₂₁H₁₃F₆N₃O₂ 453.30 g/mol 4-CF₃, 6-(3-OCH₃-4-OCF₂H), 1-(2-FC₆H₄) Trifluoromethyl group enhances electronegativity; methoxy and difluoromethoxy add steric bulk

Research Findings and Patent Relevance

  • Kinase Inhibition: Substituted pyrazolo[3,4-b]pyridines are frequently patented as kinase inhibitors.
  • Metabolic Stability: Fluorinated groups (e.g., difluoromethoxy, trifluoromethyl) are known to resist cytochrome P450-mediated oxidation, extending half-life in vivo compared to non-fluorinated analogs .

Biologische Aktivität

Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article explores its biological activity, synthesis, and structure-activity relationships (SARs), alongside relevant research findings and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H14F3N3O3
Molecular Weight413.35 g/mol
LogP5.2215
Polar Surface Area50.789 Ų
Hydrogen Bond Acceptors6
InChI KeyJQSGPROBTOTNEJ-UHFFFAOYSA-N

Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits its biological activity primarily through the inhibition of various kinases involved in cancer progression. Studies indicate that compounds with a pyrazolo[3,4-b]pyridine scaffold can inhibit cell proliferation across multiple cancer cell lines, making them promising candidates for anticancer therapies .

Kinase Inhibition

The compound has been shown to inhibit several key kinases, including:

  • Cyclin-dependent kinases (CDKs) : Critical for cell cycle regulation.
  • Protein Kinase B (AKT) : Involved in cell survival and metabolism.
  • Phosphodiesterase-4 (PDE4) : Modulates inflammatory responses and has implications in neurodegenerative diseases .

Research has demonstrated that derivatives of this compound can achieve low nanomolar inhibitory concentrations against these targets, indicating strong potency .

Anticancer Properties

The compound's structure allows it to interact effectively with target proteins, enhancing its efficacy as an anti-cancer agent. In vitro studies have reported significant reductions in cell viability in various cancer cell lines, including breast and prostate cancers .

Case Study : A study evaluating the effects of pyrazolo[3,4-b]pyridine derivatives highlighted that specific substitutions, such as difluoromethoxy and fluorophenyl groups, significantly improved binding affinity to target kinases, correlating with enhanced anticancer activity .

Structure-Activity Relationships (SAR)

The biological activity of methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be attributed to its unique structural features:

Compound NameStructural FeaturesBiological Activity
Methyl 6-(4-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylateContains methoxy instead of difluoromethoxyKinase inhibition
Methyl 6-(2-methylbenzimidazol-1-yl)-1-(3-fluorophenyl)-pyrazolo[3,4-b]pyridine-4-carboxylateBenzimidazole substitutionAnti-cancer properties
Methyl 6-(trifluoromethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylateTrifluoromethyl groupPotential kinase inhibitor

These variations demonstrate how specific functional groups can influence the compound's pharmacological profile.

Q & A

Q. Example SAR Table :

Substituent (Position)Bioactivity (IC₅₀, μM)Reference
4-Difluoromethoxy (R₁)0.45 (Kinase X)
4-Methoxy (R₁)1.20 (Kinase X)
4-Trifluoromethyl (R₁)0.78 (Kinase X)

Advanced: How to address contradictions in bioactivity data across different studies?

Methodological Answer:

Purity Verification : Re-analyze compound purity via HPLC (>98%) to rule out impurities .

Assay Standardization : Ensure consistent assay conditions (e.g., cell line passage number, buffer pH) .

Solubility Check : Use DMSO stock solutions with <0.1% water to prevent aggregation .

Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from variations in ATP concentrations during assays .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in target proteins (e.g., kinases) .

MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and residue interactions .

Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with hinge regions) using MOE or Discovery Studio.

Example Finding : The difluoromethoxy group may enhance hydrophobic interactions with kinase ATP pockets, as seen in for fluorinated pyrazoloquinolines.

Basic: How to assess metabolic stability in early-stage drug development?

Methodological Answer:

In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

CYP450 Inhibition Screening : Use fluorogenic substrates to test CYP3A4/2D6 inhibition .

In Silico Tools : Predict metabolic hotspots (e.g., ester hydrolysis) using ADMET Predictor or MetaSite.

Advanced Tip : Synthesize deuterated analogs at labile positions (e.g., methyl ester) to prolong half-life .

Advanced: What strategies optimize solubility without compromising activity?

Methodological Answer:

Prodrug Design : Replace methyl ester with a phosphate ester (improves aqueous solubility) .

Cocrystallization : Use coformers (e.g., succinic acid) to enhance dissolution rates .

Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .

Data-Driven Approach : Balance logP (target 2–3) via substituent modifications (e.g., polar groups on the phenyl ring) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.